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molecular formula C12H16ClNO B2527694 N-tert-butyl-3-(chloromethyl)benzamide CAS No. 1094362-66-9

N-tert-butyl-3-(chloromethyl)benzamide

Cat. No. B2527694
M. Wt: 225.72
InChI Key: HZLCZZPCGHYUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314091B2

Procedure details

3-(Chloromethyl)benzoyl chloride (2.26 ml, 15.9 mmol) was added to a stirred solution of dichloromethane (50 mL) at −30° C. (cold-bath temperature) under argon. After 10 minutes stirring, a solution of tert-butylamine (1.66 mL, 15.9 mmol) and N-ethyl-N-isopropylpropan-2-amine (5.53 mL, 31.7 mmol) in dichloromethane (5 mL) was added dropwise. Stirring was continued while allowing the cold-bath temperature to slowly increase to −15° C. over 45 minutes. The reaction mixture was concentrated under vacuum to give the intermediate N-tert-butyl-3-(chloromethyl)benzamide as a white solid.
Quantity
2.26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step Two
Quantity
5.53 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].[C:12]([NH2:16])([CH3:15])([CH3:14])[CH3:13].C(N(C(C)C)C(C)C)C>ClCCl>[C:12]([NH:16][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([CH2:2][Cl:1])[CH:4]=1)([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
2.26 mL
Type
reactant
Smiles
ClCC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.66 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
5.53 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
After 10 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)NC(C1=CC(=CC=C1)CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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